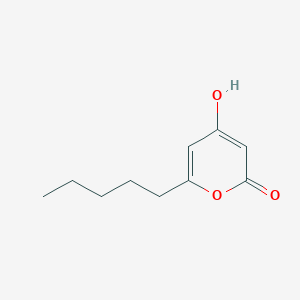

4-Hydroxy-6-pentylpyran-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-6-pentylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-3-4-5-9-6-8(11)7-10(12)13-9/h6-7,11H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXLDRQOKWESBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715796 | |

| Record name | 4-Hydroxy-6-pentyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81017-02-9 | |

| Record name | 4-Hydroxy-6-pentyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-6-pentyl-2H-pyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis of 4 Hydroxy 6 Pentylpyran 2 One

Polyketide Biosynthetic Pathways

Polyketides are a large and structurally diverse class of secondary metabolites synthesized from simple acyl-CoA precursors through a series of condensation reactions. frontiersin.org The biosynthesis of 4-hydroxy-6-pentylpyran-2-one follows a polyketide pathway, which shares striking similarities with fatty acid biosynthesis. frontiersin.org

Role of Type III Polyketide Synthases (PKSs) in its Formation

The key enzymes responsible for the synthesis of this compound are Type III polyketide synthases (PKSs). nih.govfrontiersin.org Unlike the larger, modular Type I and Type II PKSs, Type III PKSs are smaller, homodimeric enzymes that catalyze iterative cycles of polyketide chain extension. frontiersin.orgfrontiersin.org These enzymes are responsible for producing a wide variety of aromatic and pyrone-containing natural products in plants, bacteria, and fungi. nih.govfrontiersin.org The formation of the pyrone ring in this compound is a characteristic outcome of the catalytic activity of specific Type III PKSs. frontiersin.org

Specific Enzyme Characterization (e.g., PKS11, PKS18 from Mycobacterium tuberculosis)

Detailed studies of Type III PKSs from various organisms have shed light on their role in alkylpyrone synthesis. For instance, in the bacterium Mycobacterium tuberculosis, two Type III PKSs, PKS11 and PKS18, have been identified and characterized for their ability to produce alkylpyrones. researchgate.net PKS18 is known to synthesize a range of alkylpyrones from various fatty acyl-CoA starter units. researchgate.net Similarly, PKS11 has been shown to produce alkylpyrones, including those derived from a hexanoyl-CoA starter unit, which is the precursor for the pentyl side chain of this compound. researchgate.net

Other bacteria also possess Type III PKSs capable of synthesizing alkylpyrones. Bacillus subtilis contains a Type III PKS known as BpsA, which is responsible for the synthesis of alkylpyrones from long-chain fatty acyl-CoA thioesters. nih.gov In the anaerobic bacterium Dendrosporobacter quercicolus, the enzyme DquA has been identified as a Type III PKS that produces long-chain alkylpyrones. researchgate.net While these enzymes may have different substrate specificities, they all share a common catalytic mechanism for the formation of the alkylpyrone scaffold.

| Enzyme | Organism | Substrate(s) | Product(s) |

|---|---|---|---|

| PKS11 | Mycobacterium tuberculosis | Hexanoyl-CoA, Lauroyl-CoA, Malonyl-CoA | Alkylpyrones |

| PKS18 | Mycobacterium tuberculosis | Fatty acyl-CoAs (C6-C20), Malonyl-CoA | Alkylpyrones |

| BpsA | Bacillus subtilis | Long-chain fatty acyl-CoAs, Malonyl-CoA | Triketide pyrones, Tetraketide pyrones, Alkylresorcinols |

| DquA | Dendrosporobacter quercicolus | Long-chain fatty acyl-CoAs, Malonyl-CoA | Long-chain alkylpyrones |

Identification of Precursors and Extender Units (e.g., hexanoyl-CoA, malonyl-CoA)

The biosynthesis of this compound begins with the selection of a specific starter unit and extender units by the Type III PKS. The starter unit for this compound is hexanoyl-CoA , which provides the pentyl side chain. researchgate.net The extender unit, which is added iteratively to the growing polyketide chain, is malonyl-CoA . nih.govfrontiersin.org The enzyme catalyzes the decarboxylative condensation of malonyl-CoA with the hexanoyl-CoA starter unit and subsequent extender units.

Enzymatic Catalysis Mechanisms and Intermediates

The catalytic mechanism of Type III PKSs involves a conserved catalytic triad (B1167595) of cysteine, histidine, and asparagine residues within the active site. frontiersin.orgfrontiersin.org The biosynthesis of this compound proceeds through the following general steps:

Starter Unit Loading: The reaction is initiated by the loading of the hexanoyl-CoA starter unit onto the active site cysteine residue of the PKS.

Chain Elongation: The enzyme then catalyzes the decarboxylative condensation of two molecules of malonyl-CoA, one after the other, with the enzyme-bound hexanoyl group. Each condensation step extends the polyketide chain by two carbon atoms.

Intermediate Formation: After two rounds of condensation, a linear triketide intermediate is formed, which remains attached to the enzyme.

Cyclization and Release: The final step involves the intramolecular cyclization of the polyketide intermediate. This occurs through a C5-O-C1 lactonization reaction, which forms the characteristic α-pyrone ring. frontiersin.org The product, this compound, is then released from the enzyme.

Occurrence as a Metabolite in Biological Systems

Microbial Origin (e.g., Fungi, Bacteria)

This compound and related alkylpyrones are known to be produced by a variety of microorganisms. While the closely related compound 6-pentyl-2H-pyran-2-one is a well-known secondary metabolite of the fungus Trichoderma, the biosynthesis of 4-hydroxy-alkylpyrones has been identified in several bacterial species. researchgate.netnih.govnih.gov

Plant Metabolic Byproducts (e.g., in Cannabinoid Biosynthesis in Cannabis sativa)

The role of this compound as a metabolic byproduct in the cannabinoid biosynthesis of Cannabis sativa is not definitively established in the current body of scientific research. The well-documented cannabinoid biosynthetic pathway in Cannabis sativa does, however, involve a type III polyketide synthase. This pathway commences with the condensation of hexanoyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by olivetol (B132274) synthase, a type III PKS, in conjunction with olivetolic acid cyclase, to produce olivetolic acid, the foundational precursor to cannabinoids.

While direct evidence for the production of this compound in this process is lacking, the presence of a polyketide synthesis pathway in Cannabis sativa allows for the theoretical possibility of the formation of various polyketide-derived byproducts. The metabolic profile of Cannabis sativa is complex, containing over 160 phytocannabinoids, and is influenced by genetic and environmental factors. nih.gov Comprehensive metabolic analyses have identified numerous major and minor cannabinoids, but this compound is not commonly reported as a significant metabolite. nih.govfrontiersin.orgnih.gov Further in-depth metabolic profiling of different Cannabis sativa chemovars would be necessary to confirm or refute the presence of this specific pyrone as a metabolic byproduct.

Genetic and Enzymatic Studies of Biosynthetic Gene Clusters

Direct genetic and enzymatic studies on the biosynthetic gene cluster (BGC) for this compound are not available. However, extensive research on the biosynthesis of the structurally similar compound, 6-pentyl-alpha-pyrone (6-PP), in the fungus Trichoderma atroviride provides a valuable model for the likely genetic and enzymatic basis for the synthesis of this compound.

The biosynthesis of 6-PP is attributed to a polyketide biosynthesis pathway, with a key enzyme being an iterative type I polyketide synthase known as Pks1. nih.gov Genetic studies have revealed that the gene encoding for Pks1 is part of a conserved biosynthetic gene cluster in 6-PP-producing Trichoderma species. nih.gov

Key components of the putative biosynthetic gene cluster for this compound, based on the 6-PP model, would likely include:

| Gene/Enzyme Category | Putative Function in this compound Biosynthesis |

| Polyketide Synthase (PKS) | Catalyzes the iterative condensation of acetyl-CoA with malonyl-CoA units to form a polyketide chain. Subsequent cyclization and release would form the pyrone ring. |

| Acyl-CoA Synthetase | Activates a fatty acid (likely hexanoic acid) to its CoA ester (hexanoyl-CoA), which would serve as the starter unit for polyketide synthesis. |

| Hydroxylase | Introduces a hydroxyl group at the C4 position of the pyrone ring. This could be a monooxygenase, such as a cytochrome P450. |

| Regulatory Genes | Genes encoding transcription factors that control the expression of the other genes within the cluster. |

The following table summarizes the key enzymes and their substrates in the proposed biosynthetic pathway of this compound, drawing parallels from known pyrone biosynthesis.

| Enzyme | Substrate(s) | Product |

| Acyl-CoA Synthetase | Hexanoic acid, CoA, ATP | Hexanoyl-CoA |

| Type I Polyketide Synthase | Hexanoyl-CoA, Malonyl-CoA | Polyketide intermediate |

| Hydroxylase | 6-pentyl-pyran-2-one (putative intermediate) | This compound |

Deletion of the pks1 gene in T. atroviride resulted in the complete loss of 6-PP production, confirming its essential role in the biosynthesis of this pyrone. nih.gov Similar genetic knockout or heterologous expression studies would be required to definitively identify and characterize the specific PKS and other enzymes responsible for the biosynthesis of this compound.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches

The total synthesis of 4-hydroxy-6-pentylpyran-2-one can be achieved through several methodologies, often drawing inspiration from biosynthetic pathways.

Cyclization Reactions of 1,3,5-Tricarbonyl Compounds

A prevalent and biomimetic method for synthesizing 4-hydroxy-2-pyrones involves the cyclization of 1,3,5-tricarbonyl compounds or their protected forms. mdpi.com This approach mirrors the natural processes catalyzed by polyketide synthases. mdpi.comnsf.gov The general strategy often begins with the condensation of acetoacetic esters with aldehydes. mdpi.com

Key steps and reagents in this approach include:

Claisen Condensation: The direct formation of tricarbonyl compounds can be achieved through Claisen condensation of a substituted acetoacetic ester in the presence of strong bases like lithium diisopropylamide (LDA), n-butyllithium (n-BuLi), or sodium bis(trimethylsilyl)amide (NaHMDS). mdpi.com

Cyclization Promoters: 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) is a commonly used promoter for the cyclization of the tricarbonyl intermediate. mdpi.com Other catalysts such as sodium methoxide (B1231860) (MeONa), p-toluenesulfonic acid (PTSA), and polyphosphoric acid (PPA) have also been employed. mdpi.com

Alternative Methods: Some syntheses utilize carbon dioxide as a carboxylation agent in the presence of acetic anhydride. mdpi.com

While effective, traditional methods for the cyclization of 1,3,5-tricarbonyl precursors can be harsh, which may not be suitable for complex and sensitive molecules. nih.gov

Biomimetic Synthetic Routes Mimicking Polyketide Pathways

The synthesis of this compound often emulates the natural polyketide biosynthetic pathway. nsf.gov In nature, polyketide synthases (PKSs) catalyze the sequential condensation of small carboxylic acid units to build the polyketide chain. nih.gov

A plausible biosynthetic route for related compounds involves:

Sequential condensation of two malonyl-coenzyme A equivalents with an activated N-acetyl amino acid, mediated by a polyketide synthase, to form a 1,3,5-tricarbonyl intermediate. nsf.gov

Intramolecular cyclization of this intermediate releases the substrate from the enzyme, forming the 4-hydroxy-α-pyrone ring. nsf.gov

In a laboratory setting, this can be mimicked. For instance, the synthesis of related pyrones has been achieved through a vinylogous Claisen condensation followed by a dioxinone thermolysis/cyclization cascade to form the α-pyrone ring. nsf.gov

Furthermore, the biosynthesis of cannabinoids in Cannabis sativa provides insights into related pathways. The enzyme tetraketide synthase (TKS) utilizes hexanoyl-CoA as a starter unit and three molecules of malonyl-CoA. These transformations can lead to byproducts such as this compound. scispace.com

Multi-Step Synthesis of the 2H-Pyran-2-one Core

Various multi-step synthetic routes have been developed to construct the 2H-pyran-2-one core. These methods offer versatility and control over the substitution pattern of the final product.

One-pot synthesis methodologies have been reported for creating 2H-pyran-2-one derivatives. researchgate.netumich.edu A common approach involves the reaction of a carbonyl compound containing an activated methylene (B1212753) group with an acetal (B89532) of N,N-dimethylformamide and hippuric acid in acetic anhydride. researchgate.net

Another strategy involves the use of gold catalysis. Alkynes can serve as stable surrogates for ketones and can be activated under mild conditions using a gold catalyst. The subsequent attack of a tethered ester carbonyl group onto the activated alkyne leads to the formation of the pyrone ring in a highly regiocontrolled manner. nih.gov

Synthetic Modifications and Analogue Preparation

The core structure of this compound can be chemically modified to produce a variety of analogues. These modifications can alter the compound's physical, chemical, and biological properties.

Derivatization at the C-4 Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C-4 position is a key site for derivatization. Standard organic reactions can be used to convert this hydroxyl group into ethers or esters.

Esterification: Acylation reactions can be performed to introduce various acyl groups. For example, fluorinated anhydrides are commonly used to convert hydroxyl groups into their corresponding fluoroacyl derivatives. jfda-online.com Reagents like alkyl chloroformates can also be used to derivatize hydroxyl groups. nih.gov

Etherification: Alkylation reactions can be employed to form ethers.

These derivatization reactions are often used to improve the analytical properties of the compound, such as its volatility for gas chromatography analysis, or to explore structure-activity relationships. researchgate.net

Structural Alterations of the C-6 Pentyl Side Chain

The pentyl side chain at the C-6 position can also be modified to generate analogues.

One approach involves starting with different precursors during the synthesis. For example, using a different starting ester in a base-catalyzed reaction with a sulfoxide (B87167) can lead to pyranones with different alkyl chains at the C-6 position.

Introducing aromaticity by replacing the pentyl group with a phenyl or substituted phenyl group is another common modification. For instance, 4-hydroxy-6-(4-methylphenyl)-2H-pyran-2-one and 4-hydroxy-6-(phenylmethyl)-2H-pyran-2-one are analogues where the pentyl chain is replaced with an aromatic group.

Introduction of Substituents onto the Pyrone Ring

The this compound scaffold is a versatile platform for chemical modification. The pyrone ring, activated by the electron-donating hydroxyl group at the C-4 position, is amenable to various derivatization strategies, primarily through electrophilic substitution at the C-3 and C-5 positions. mdpi.com These modifications are crucial for developing analogues with altered chemical properties and biological activities.

Common methods for functionalizing the pyrone ring include halogenation, acylation, and alkylation. mdpi.com The inherent reactivity of the C-3 and C-5 positions makes them susceptible to attack by electrophiles. For instance, bromination and iodination can be readily achieved to introduce halogen atoms, which can then serve as handles for further modifications, such as palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov

Acylation and alkylation reactions allow for the introduction of new carbon-based side chains. The Fries rearrangement is a notable method where O-acylated 4-hydroxy-2-pyrones rearrange upon treatment with a catalyst to yield C-3 acylated products. mdpi.com Furthermore, palladium-catalyzed carbofunctionalization represents a more advanced strategy for selective modifications. mdpi.com

In many synthetic routes, the C-4 hydroxyl group requires protection to prevent unwanted side reactions during the introduction of substituents. mdpi.com Common protecting groups include benzyl (B1604629) or methoxymethyl ethers. These groups can be removed later in the synthesis through standard deprotection protocols, such as catalytic hydrogenation for debenzylation or acid treatment for cleaving methoxymethyl ethers, to regenerate the free hydroxyl group. mdpi.com

Substitution can also be achieved directly at the C-4 position. This typically involves a two-step process where the hydroxyl group is first converted into a better leaving group, such as a chloride using phosphorus oxychloride. google.com The resulting 4-chloro-pyrone is a key intermediate that can undergo nucleophilic substitution or transition metal-catalyzed coupling reactions (e.g., Suzuki coupling with boronic acids) to introduce a wide variety of substituents at this position. nih.govgoogle.com

A summary of key derivatization strategies is presented below.

| Strategy | Target Position(s) | Typical Reagents/Reaction | Notes | Reference |

| Halogenation | C-3, C-5 | Bromine, Iodine | Introduces a handle for further cross-coupling reactions. | mdpi.com |

| Acylation | C-3 | Acyl Chlorides, Fries Rearrangement | Adds acyl functional groups. | mdpi.com |

| Alkylation | C-3, C-5 | Alkyl Halides | Adds alkyl chains. | mdpi.com |

| Michael Addition | C-3, C-5 | Michael Acceptors | Forms new carbon-carbon bonds. | mdpi.com |

| Suzuki Coupling | C-4 | Organoboronic Acids, Pd Catalyst | Requires prior activation of the C-4 hydroxyl group (e.g., to -Cl). | google.com |

| Sonogashira Coupling | C-4 | Terminal Alkynes, Pd/Cu Catalyst | Requires prior halogenation of the C-4 position (e.g., to -Br). | nih.gov |

Stereoselective Synthesis for Chiral Analogue Development

The development of chiral analogues of this compound is of significant interest, as stereochemistry often plays a pivotal role in the biological activity of complex molecules. Stereoselective synthesis aims to produce a single, desired stereoisomer, which can be achieved through both enzymatic and chemical methodologies.

Enzymatic Synthesis

Biocatalysis offers a powerful route to chiral molecules with high stereoselectivity. Enzymes can be engineered or selected to accept non-natural substrates to produce novel compounds. A notable example involves the use of chalcone (B49325) synthase (CHS), a polyketide synthase enzyme. When recombinant CHS from Scutellaria baicalensis was incubated with hexanoyl-CoA (a precursor for the pentyl side chain) and methylmalonyl-CoA (a non-physiological extender unit), it produced the unnatural triketide, 4-hydroxy-3,5-dimethyl-6-pentyl-pyran-2-one. jst.go.jpacs.org The enzyme controls the incorporation of the methyl groups from methylmalonyl-CoA, yielding a chiral product with a specific stereochemistry.

Asymmetric Chemical Synthesis

Modern organic synthesis provides a toolbox of reactions for creating chiral centers with high enantiomeric or diastereomeric purity.

Substrate-Controlled Reactions: Chirality can be introduced by using a chiral starting material or auxiliary. For example, Evans' asymmetric alkylation is a well-established method for creating chiral centers alpha to a carbonyl group, a strategy that could be adapted for modifying side chains before their attachment to the pyrone core. jst.go.jp

Catalyst-Controlled Reactions: The use of chiral catalysts is a cornerstone of asymmetric synthesis. Chiral metal-ligand complexes can catalyze reactions to produce predominantly one enantiomer. For example, chiral bisoxazoline-copper(II) complexes have been used for asymmetric Michael reactions, a potential method for introducing a chiral substituent at the C-3 position of the pyrone ring. thegoodscentscompany.com Similarly, rhodium complexes with chiral phosphine (B1218219) ligands like Ph-BPE are highly effective for asymmetric hydrogenations, which could be used to create chiral centers within a substituent. acs.org

Stereoselective Aldol (B89426) Reactions: The vinylogous Mukaiyama aldol reaction is a powerful tool for carbon-carbon bond formation that can be rendered highly stereoselective. This reaction could be employed to append a chiral hydroxyalkyl side chain to the pyrone nucleus, as demonstrated in the total synthesis of related natural products like Salinipyrone A. mdpi.com

These strategies enable the rational design and synthesis of specific stereoisomers of this compound analogues, facilitating detailed studies into the structure-activity relationships governed by three-dimensional molecular architecture.

| Chiral Analogue Example/Concept | Key Stereoselective Method | Description | Reference |

| 4-hydroxy-3,5-dimethyl-6-pentyl-pyran-2-one | Enzymatic Synthesis (Chalcone Synthase) | Use of a non-physiological extender unit (methylmalonyl-CoA) to introduce chiral centers. | jst.go.jpacs.org |

| Analogues with Chiral Side Chains | Vinylogous Mukaiyama Aldol Reaction | Stereoselective formation of a C-C bond to build a side chain with a new chiral center. | mdpi.com |

| Analogues from Asymmetric Michael Addition | Chiral Catalyst (e.g., Cu-bisoxazoline) | Enantioselective introduction of a substituent at the C-3 position. | thegoodscentscompany.com |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structure Determination

The molecular structure of 4-Hydroxy-6-pentylpyran-2-one (C10H14O3) is primarily determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy providing crucial confirmation of its functional groups.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The enolic hydroxyl proton (4-OH) would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The two vinyl protons on the pyranone ring (H-3 and H-5) are expected to appear as singlets or narrowly coupled doublets in the olefinic region. The protons of the pentyl group would present characteristic multiplets, with the terminal methyl group appearing as a triplet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. Key signals would include a downfield resonance for the lactone carbonyl carbon (C-2), signals for the sp² hybridized carbons of the pyranone ring (C-3, C-4, C-5, C-6), and five distinct signals in the aliphatic region for the pentyl chain carbons.

Predicted NMR Chemical Shift Assignments

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 2 (C=O) | - | ~165-170 |

| 3 | ~5.5-5.7 (s) | ~90-95 |

| 4 (C-OH) | - | ~160-165 |

| 5 | ~5.9-6.1 (s) | ~100-105 |

| 6 | - | ~155-160 |

| 1' (Pentyl CH₂) | ~2.4-2.6 (t) | ~30-35 |

| 2' (Pentyl CH₂) | ~1.5-1.7 (m) | ~25-30 |

| 3' (Pentyl CH₂) | ~1.2-1.4 (m) | ~20-25 |

| 4' (Pentyl CH₂) | ~1.2-1.4 (m) | ~20-25 |

| 5' (Pentyl CH₃) | ~0.8-1.0 (t) | ~13-15 |

| 4-OH | Broad singlet, variable | - |

Note: These are estimated values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the precise mass of the molecular ion. For a molecular formula of C10H14O3, the expected exact mass is approximately 182.0943 g/mol . An experimental measurement confirming this value would provide strong evidence for the elemental composition.

Fragmentation Analysis: Electron Ionization Mass Spectrometry (EI-MS) would cause the molecular ion to fragment in a predictable manner. The fragmentation pattern serves as a fingerprint for the molecule. Key expected fragmentation pathways for this compound would include the loss of the pentyl side chain and characteristic cleavages of the pyrone ring structure, leading to specific fragment ions.

Expected Mass Spectrometry Data

| m/z | Interpretation |

|---|---|

| 182 | [M]⁺, Molecular Ion |

| 111 | [M - C₅H₁₁]⁺, Loss of the pentyl radical |

| 99 | Fragment from cleavage of the pentyl chain |

| 85 | Fragment from pyrone ring cleavage |

| 69 | Fragment from pyrone ring cleavage |

Note: The relative intensities of these fragments would depend on the ionization energy used.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, the IR spectrum is expected to show several characteristic absorption bands. A strong, broad band would indicate the O-H stretching of the enolic hydroxyl group. A sharp, strong absorption would be characteristic of the C=O stretch of the α,β-unsaturated lactone (ester). Other significant peaks would include C=C stretching for the double bonds within the ring and C-H stretching vibrations for the pentyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system of the α,β-unsaturated lactone in the pyranone ring is expected to absorb UV light, corresponding to π → π* electronic transitions. A UV-Vis spectrum, typically run in a solvent like ethanol (B145695) or methanol, would show a maximum absorption wavelength (λmax) characteristic of this chromophore.

Expected Vibrational and Electronic Spectroscopy Data

| Technique | Expected Absorption | Functional Group |

|---|---|---|

| IR | ~3400-3200 cm⁻¹ (broad) | O-H stretch (hydroxyl) |

| IR | ~2950-2850 cm⁻¹ | C-H stretch (alkyl) |

| IR | ~1720-1700 cm⁻¹ | C=O stretch (lactone) |

| IR | ~1640-1580 cm⁻¹ | C=C stretch (ring) |

| UV-Vis | ~280-300 nm | π → π* transition (conjugated system) |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Should this compound be crystallized into a single crystal of sufficient quality, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. Studies on similar 4-hydroxy-6-alkyl-2-pyrones have shown that the pyranone ring is typically planar. scifiniti.com X-ray analysis would confirm this planarity and reveal the conformation of the pentyl side chain relative to the ring.

Biological Activities and Molecular Mechanisms

Enzyme Interactions and Modulation

The compound's ability to interact with and modulate the activity of specific enzymes is central to its biological effects.

The biosynthesis of 4-hydroxy-6-pentylpyran-2-one is primarily achieved through the polyketide pathway. nih.gov Research has identified a specific iterative type I polyketide synthase (PKS), Pks1, as essential for its production in the fungus Trichoderma atroviride. nih.gov The deletion of the pks1 gene results in a complete loss of the compound's production, confirming the enzyme's crucial role. nih.gov The pks1 gene is part of a larger biosynthetic gene cluster that is conserved across different Trichoderma species known to produce this metabolite. nih.gov

Early isotopic labeling studies suggested that the biosynthesis could involve the β-oxidation of linoleic acid. researchgate.netbeilstein-journals.org Experiments showed that Trichoderma harzianum and Trichoderma viride could incorporate labeled linoleic acid and mevalonate (B85504) into the final compound, with linoleic acid being incorporated more rapidly. researchgate.net However, later studies disproved the hypothesis that a lipoxygenase reaction was the main step. researchgate.net It is now understood that fatty acid degradation likely increases the precursor pool of acetyl-CoA and malonyl-CoA, which fuels the polyketide production by enzymes like Pks1. researchgate.net

Interestingly, this compound can also be a byproduct of other metabolic pathways. In Cannabis sativa, for example, it can be formed as a byproduct during the synthesis of olivetolic acid, a precursor to cannabinoids. This process involves a type III polyketide synthase, tetraketide synthase (TKS), and the enzyme olivetolic acid cyclase (OAC). researchgate.net

In vitro studies have revealed that this compound can either inhibit or activate various enzymes, leading to downstream biological effects. One of its key mechanisms is the modulation of the Target of Rapamycin (TOR) signaling pathway, which is crucial for regulating growth and virulence in pathogenic fungi and oomycetes. nih.govfrontiersin.orgresearchgate.netnih.gov In Peronophythora litchii, the compound was found to modulate the activation of the TOR pathway, thereby inhibiting vegetative growth and pathogenesis. frontiersin.orgnih.gov It has also been reported to act as a "phospholipid antagonist" in mammalian systems, inhibiting the activity of alpha-Na+, K+ATPase. nih.govfrontiersin.org Furthermore, some studies suggest it may inhibit enzymes involved in critical metabolic pathways like glycolysis and fatty acid biosynthesis. frontiersin.org Recent research has also pointed to its potential as a protease inhibitor, which could be relevant for its antiviral activities. preprints.org

Cellular and Subcellular Effects (in vitro studies)

The enzymatic interactions of this compound translate into significant effects on the physiology of various organisms at the cellular level.

The compound is widely recognized for its potent antifungal properties against a broad spectrum of plant pathogens. nih.gov It effectively inhibits the growth of fungi such as Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea, Aspergillus flavus, and Magnaporthiopsis maydis. nih.govnih.govbeilstein-journals.orgresearchgate.net The mechanisms for this antifungal action include the disruption of cell wall synthesis and membrane integrity, inhibition of spore germination, and interference with mycelial growth. nih.govmdpi.com

Beyond direct growth inhibition, it also affects fungal metabolism by reducing the production of mycotoxins. For instance, it decreases fusaric acid production by Fusarium species and has been shown to suppress aflatoxin B1 production by Aspergillus flavus and Aspergillus parasiticus. nih.govresearchgate.netmdpi.comresearchgate.net

Its effect on bacteria is more varied. While some studies report no significant antibacterial activity against several bacterial strains, it has been shown to inhibit the growth of the Gram-positive bacterium Staphylococcus aureus. nih.govfrontiersin.orgresearchgate.net Electron microscopy of S. aureus treated with the compound revealed morphological changes, including a separation of the cell membrane from the cell wall. nih.govfrontiersin.org Against some Gram-negative Enterobacterales, its antimicrobial effect was found to be low but was synergistically enhanced when combined with zinc oxide nanoparticles. mdpi.com

In addition to its role as a defensive agent against microbial pathogens, this compound directly influences plant cellular processes, often in a beneficial manner. It is known to regulate plant growth and development, acting similarly to phytohormones like auxin. researchgate.netmicrobiologyresearch.org In Arabidopsis thaliana, the compound was shown to regulate root architecture by inhibiting primary root growth and inducing the formation of lateral roots. researchgate.net This effect is mediated through the modulation of auxin signaling pathways. researchgate.netdntb.gov.ua

Furthermore, the compound can activate plant defense mechanisms. microbiologyresearch.org In tomato plants, treatment with this compound led to an increase in the levels of defense-related enzymes, suggesting an induction of systemic resistance against pathogens. researchgate.net It has also been reported to enhance photosynthesis and improve nutrient absorption in plants. researchgate.net As mentioned previously, it can be generated as a metabolic byproduct in plants like Cannabis sativa during cannabinoid synthesis. researchgate.net

Mechanistic Investigations at the Molecular Level

At the molecular level, this compound exerts its effects through several distinct mechanisms. A primary mode of action against fungi is the disruption of the cell membrane, leading to a loss of integrity and cell death. nih.gov

Its influence on signaling pathways is a key aspect of its function. By modulating the TOR kinase pathway in fungi, it can impact a wide range of developmental processes, including growth, sporulation, and pathogenicity. nih.govresearchgate.netresearchgate.net In plants, it interacts with the auxin signaling cascade to alter root system architecture, a process that requires functional components of auxin response and transport. researchgate.net

The compound also operates at the level of gene expression. It has been shown to downregulate the expression of genes involved in mycotoxin biosynthesis in plant pathogens, such as the vel complex and fub10 genes, which are key regulators of aflatoxin and fusaric acid synthesis. nih.govresearchgate.netresearchgate.net In Trichoderma, the biosynthesis of the compound itself is regulated at the molecular level by environmental cues like light, which influences the transcription of the pks1 gene cluster. dntb.gov.ua Some studies also suggest that its activity may involve inducing mitochondrial dysfunction, leading to an imbalance in reactive oxygen species (ROS) and triggering programmed cell death, or apoptosis, in pathogenic fungi. researchgate.net

Ligand-Target Binding Studies

The biological effects of this compound are rooted in its ability to bind to specific molecular targets, primarily enzymes, thereby influencing cellular processes. The hydroxyl and pentyl functional groups are critical in determining its binding affinity and reactivity with these target molecules. cmu.ac.th

While specific quantitative binding data such as dissociation constants (Kd) or inhibition constants (Ki) for this compound are not extensively documented in publicly available research, studies on structurally related compounds provide insights into its potential binding modes. For instance, research on other pyranone derivatives has demonstrated their capacity to act as inhibitors of various enzymes. One study on (4-hydroxy-6-phenyl-2-oxo-2H-pyran-3-yl)thiomethanes as nonpeptidic inhibitors of HIV protease revealed that the enol moiety of the pyran-2-one ring can form hydrogen bonds with amino acid residues in the enzyme's active site, such as Asp125 and Asp25, illustrating a distinct binding mechanism. researchgate.net This suggests that this compound may engage in similar interactions with its target proteins.

Molecular docking studies on the related compound 6-pentyl-2H-pyran-2-one have also shown stable binding affinities with key proteins involved in the metabolism of fungi, indicating a potential for inhibiting essential biochemical pathways. cir-safety.org These findings support the likelihood of this compound acting as a ligand that binds to and modulates the function of specific protein targets.

Table 1: Summary of Ligand-Target Binding Characteristics

| Feature | Description | Source |

|---|---|---|

| Key Functional Groups | The hydroxyl and pentyl groups are crucial for binding affinity and reactivity. | cmu.ac.th |

| Potential Binding Mode | The enol moiety of the pyran-2-one ring may form hydrogen bonds with active site residues of target enzymes. | researchgate.net |

| Target Classes | Primarily enzymes involved in critical metabolic pathways. | cmu.ac.thcir-safety.org |

| Binding Insights from Analogs | Studies on related pyranones suggest stable binding to proteins in fungal metabolism and viral proteases. | researchgate.netcir-safety.org |

Perturbation of Biochemical Pathways

The interaction of this compound with its molecular targets leads to the disruption of various biochemical pathways, which underlies its observed biological activities, including antifungal and potential anti-inflammatory effects.

One of the most highlighted mechanisms is the inhibition of enzymes involved in sphingolipid biosynthesis. cmu.ac.th Sphingolipids are essential components of cell membranes, and their disruption can lead to a loss of membrane integrity and, ultimately, cell death, particularly in fungal cells. cmu.ac.th This disruption of the sphingolipid pathway is a key aspect of the compound's antifungal properties. cmu.ac.th

Furthermore, research on the closely related compound 6-pentyl-2H-pyran-2-one has revealed its ability to target the TOR (Target of Rapamycin) pathway in the phytopathogenic oomycete Peronophythora litchii. cir-safety.orgnih.gov The TOR pathway is a central regulator of cell growth, proliferation, and metabolism. By activating this pathway, the compound can influence vegetative growth and virulence. nih.gov

In the context of its anti-inflammatory potential, it is suggested that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and other mediators. cmu.ac.th While the specific mechanisms are still under investigation, preliminary studies on related compounds indicate interactions with receptors involved in inflammatory responses. researchgate.net

Table 2: Overview of Perturbed Biochemical Pathways

| Pathway | Effect | Biological Outcome | Source |

|---|---|---|---|

| Sphingolipid Biosynthesis | Inhibition of key enzymes. | Disruption of fungal cell membrane integrity, leading to antifungal activity. | cmu.ac.th |

| TOR Pathway | Activation in phytopathogenic oomycetes. | Regulation of vegetative growth and virulence. | cir-safety.orgnih.gov |

| Inflammatory Pathways | Potential inhibition of pro-inflammatory cytokines and mediators. | Anti-inflammatory effects. | cmu.ac.thresearchgate.net |

Analytical Methodologies in Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is a fundamental tool for separating 4-Hydroxy-6-pentylpyran-2-one from complex mixtures. The choice of technique depends on the sample matrix and the analytical goal, whether it be purification or precise measurement.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile compounds like this compound. In the study of polyketide biosynthesis, reversed-phase HPLC is used to separate the enzymatic products. For instance, when the PKS18 protein from Mycobacterium tuberculosis was incubated with hexanoyl-CoA and malonyl-CoA, HPLC analysis of the resulting products revealed a major peak corresponding to this compound. swisslipids.org The purity of this peak can be assessed using a photodiode array (PDA) detector, which scans a range of wavelengths to ensure the peak is homogenous. nih.gov

For quantitative analysis, a calibration curve is constructed using a certified reference standard of this compound. The robustness of an HPLC method is evaluated by intentionally varying parameters such as mobile phase flow rate and column temperature to ensure the method remains reliable under slight variations. longdom.org The precision of the method is determined by repeatedly injecting a standard solution and calculating the relative standard deviation (RSD) of the peak areas, which should typically be less than 2%. longdom.org

A typical HPLC method for analyzing pyranone compounds might utilize a C18 column with a gradient elution of water and a polar organic solvent like acetonitrile (B52724) or methanol. walshmedicalmedia.com Detection is often performed using a UV detector at a wavelength where the compound exhibits maximum absorbance, such as 280 nm for this compound. swisslipids.org

Table 1: Example HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile/methanol |

| Flow Rate | 1.0 mL/min (can be varied for robustness testing) longdom.org |

| Column Temperature | 30°C (can be varied for robustness testing) longdom.org |

| Detection | UV at 280 nm swisslipids.org |

| Injection Volume | 1-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile organic compounds. thermofisher.com this compound, being a metabolite, can be analyzed using this method. nih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. scioninstruments.com

In the analysis of secondary metabolites from fungi like Trichoderma asperellum, GC-MS has been used to identify a wide array of volatile compounds, including 6-pentyl-alpha-pyrone, a related compound. ijcmas.com The data from the GC-MS is processed using spectral libraries like Wiley and NIST for compound identification. ijcmas.com For volatile analysis, headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to extract and concentrate volatile compounds from a sample before analysis.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for screening for the presence of specific compounds. libretexts.orgsigmaaldrich.com In the synthesis of pyranone derivatives, TLC can be used to follow the conversion of reactants to products. iastate.edu For instance, the progress of the lactonization of 5-hydroxy-2,4-decadienoic acid to form 6-pentyl-2H-pyran-2-one can be monitored by TLC.

A TLC plate is coated with a stationary phase, typically silica (B1680970) gel, and the sample is spotted at the bottom. The plate is then placed in a developing chamber with a suitable mobile phase. As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. libretexts.org The separated spots are visualized, often under UV light, and their retention factor (Rf) values are calculated. libretexts.org The Rf value is a characteristic of a compound under specific TLC conditions and can be used for its preliminary identification. researchgate.net

For preparative purposes, TLC can be used to purify small amounts of a compound. iastate.edu The band corresponding to the desired compound is scraped from the plate, and the compound is extracted from the stationary phase with a suitable solvent.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. nih.govsaspublishers.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly useful for identifying and quantifying compounds in complex biological matrices. nih.gov In LC-MS/MS, the parent ion of the target analyte is selected in the first mass spectrometer, fragmented, and then the resulting fragment ions are analyzed in the second mass spectrometer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances sensitivity. thermofisher.com LC-MS has been instrumental in authenticating the production of paclitaxel (B517696) by endophytic fungi, a process that could be applied to other fungal metabolites like this compound. isciii.es

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity compared to conventional GC-MS. thermofisher.com A triple quadrupole GC-MS/MS system provides a higher level of selectivity and is ideal for analyses where the highest sensitivity is required, such as in the quantitation of trace-level contaminants. thermofisher.com This technique is particularly suited for comprehensive characterization and confident identification of compounds in complex samples. thermofisher.com

Table 2: Comparison of Analytical Techniques

| Technique | Principle | Application for this compound |

| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment and quantification of the non-volatile compound. swisslipids.orglongdom.org |

| GC-MS | Separation of volatile compounds based on boiling point, followed by detection and identification by mass spectrometry. | Analysis of the compound as a volatile metabolite and identification in complex mixtures. nih.govijcmas.com |

| TLC | Separation based on differential migration on a thin layer of adsorbent material. | Rapid reaction monitoring, screening, and preliminary identification. iastate.edu |

| LC-MS/MS | HPLC separation followed by tandem mass spectrometry for highly selective and sensitive detection. | Identification and quantification in complex biological matrices. nih.gov |

| GC-MS/MS | GC separation followed by tandem mass spectrometry for enhanced selectivity and sensitivity. | Trace-level quantification and confident identification in complex samples. thermofisher.com |

Sample Preparation and Extraction Protocols from Biological Matrices

The effective extraction of this compound from biological matrices, such as fungal cultures, is a critical first step for its analysis. The choice of extraction method depends on the nature of the sample and the target analyte.

For the extraction of secondary metabolites from fungal cultures, a common approach involves separating the mycelia from the culture broth by filtration. isciii.es Both the mycelia and the broth are then typically extracted with an organic solvent. For instance, an ethyl acetate (B1210297) extract of Trichoderma harzianum has been used to isolate 6-pentyl-2H-pyran-2-one. The mycelia are often dried and ground before extraction to increase the surface area and improve extraction efficiency. isciii.es

The crude extract obtained is usually a complex mixture of various compounds. Therefore, further purification steps are necessary. Column chromatography is a widely used technique for the fractionation of crude extracts. The extract is loaded onto a column packed with a stationary phase like silica gel, and a series of solvents with increasing polarity are used to elute the compounds. Fractions are collected and analyzed, often by TLC, to identify those containing the target compound. iastate.edu

For volatile compounds, headspace solid-phase microextraction (HS-SPME) is a solvent-free extraction method that is often used in conjunction with GC-MS. In this technique, a fused-silica fiber coated with a polymeric stationary phase is exposed to the headspace above the sample. Volatile analytes partition into the fiber coating and are then thermally desorbed in the hot injection port of the gas chromatograph for analysis. ijcmas.com

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 4-Hydroxy-6-pentylpyran-2-one at the molecular level.

Molecular Orbital Theory (e.g., HOMO-LUMO Analysis, Reactivity Prediction)

Molecular orbital theory provides a framework for understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. irjweb.com A smaller gap suggests higher reactivity. irjweb.com

For pyranone derivatives, the HOMO and LUMO are often located on the pyran ring, indicating that this part of the molecule is central to its reactivity. scifiniti.com Theoretical calculations, such as those using Density Functional Theory (DFT), can determine the energies of these frontier orbitals. irjweb.comresearchgate.net Analysis of the global and local reactivity parameters can indicate the tendency of the molecule to accept or donate electrons. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties and Reactivity Descriptors

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Reflects the chemical reactivity and stability of the molecule. irjweb.com |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | A higher value indicates greater stability. irjweb.com |

| Chemical Softness (S) | The reciprocal of chemical hardness. | |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. |

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are employed to optimize the molecular geometry and predict vibrational frequencies. scifiniti.com These theoretical vibrational spectra (IR and Raman) can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes. scifiniti.com

For instance, in a study of a related pyrone derivative, DFT calculations helped to distinguish between different tautomeric forms and confirmed that the 4-hydroxy enol tautomer was the dominant form. scifiniti.com The calculations accurately reproduced the experimental IR and Raman spectra, allowing for the classification of vibrational bands corresponding to C-H, C=O, C-O, and C-C stretching and bending vibrations. scifiniti.com DFT is also a valuable tool for studying the relationship between the geometry and electronic properties of bioactive molecules. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule like this compound might interact with a biological target, such as a protein.

Prediction of Ligand-Protein Interactions

Molecular docking studies can predict the binding affinity and mode of interaction between a ligand (in this case, this compound) and a protein. bohrium.com These simulations can reveal stable binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the hydroxyl and pentyl groups of this compound are expected to play crucial roles in its binding affinity and reactivity with target molecules. Such studies have been used to suggest that related pyranone compounds may inhibit essential biochemical pathways in fungi.

Conformational Analysis and Stability Studies

Molecular dynamics (MD) simulations can be used to study the conformational flexibility and stability of the molecule over time. mdpi.com These simulations can provide insights into how the molecule behaves in different environments, such as in solution. mdpi.comsmolecule.com For instance, MD simulations of a related compound suggested that the long alkyl chain adopts a coiled conformation in nonpolar solvents. smolecule.com

In Silico Prediction of Structure-Activity Relationships (SAR)

In silico methods are employed to predict the structure-activity relationships (SAR) of a series of compounds. By systematically modifying the structure of a lead compound like this compound and calculating the predicted activity, researchers can identify key structural features responsible for its biological effects. google.com

For pyranone derivatives, SAR studies often focus on how variations in the substituents on the pyran ring affect their biological activity. For example, comparing this compound with its close analog, triacetic acid lactone (4-hydroxy-6-methyl-2-pyrone), reveals how the length of the alkyl chain at position 6 influences molecular properties and reactivity. Similarly, substituting the pentyl chain with other groups, such as a phenylmethyl group, can alter properties like steric bulk and lipophilicity, which in turn may affect pharmacokinetic properties. These in silico predictions can guide the synthesis of new derivatives with potentially enhanced activity. google.com

Future Research Directions and Potential Applications

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of α-pyrones is predominantly understood to occur via the polyketide pathway. beilstein-journals.org However, the specific enzymatic machinery responsible for the assembly and cyclization of 4-Hydroxy-6-pentylpyran-2-one has not been fully elucidated. Future research will likely focus on identifying and characterizing the complete biosynthetic gene cluster (BGC) that encodes for its production in source organisms, such as various fungi.

Key research objectives in this area include:

Genome Mining: Utilizing bioinformatic tools like the "antibiotics and secondary metabolite analysis shell" (antiSMASH) to scan the genomes of known α-pyrone producing organisms for putative BGCs. frontiersin.org This approach can identify novel polyketide synthase (PKS) genes and other associated enzymes.

Heterologous Expression: Expressing candidate BGCs in well-characterized host organisms, such as Aspergillus niger or yeast, to confirm their role in the production of this compound. researchgate.net

Enzyme Characterization: Isolating and characterizing the specific enzymes from the identified BGC. This involves determining the function of the PKS, as well as any tailoring enzymes like cyclases, oxygenases, or methyltransferases that finalize the molecule's structure. For instance, research on the cannabinoid pathway revealed the necessity of a specific cyclase, olivetolic acid cyclase (OAC), to assist the PKS in forming the correct polyketide structure, a mechanism that could have parallels in pyrone biosynthesis.

A comparative study of the secondary metabolism of Trichoderma species has already begun to shed light on the biosynthetic pathway of the closely related compound 6-pentyl-2H-pyran-2-one, providing a foundation for understanding the formation of its hydroxylated analogue. researchgate.net

| Enzyme Type | Potential Function in this compound Biosynthesis | Homologous Examples |

| Type I Polyketide Synthase (PKS) | Assembles the polyketide backbone from starter and extender units (e.g., Acetyl-CoA, Malonyl-CoA). | PKS-NRPS hybrid synthases (e.g., pynA in pyranonigrin pathway). researchgate.net |

| Polyketide Cyclase | Catalyzes the intramolecular condensation and cyclization of the linear polyketide chain to form the α-pyrone ring. | Olivetolic acid cyclase (OAC) in Cannabis sativa. |

| Hydroxylase/Monooxygenase | Introduces the hydroxyl group at the C4 position of the pyrone ring. | Cytochrome P450 monooxygenases (CYP450s) found in many fungal BGCs. |

| Thioesterase (TE) | Releases the final product from the PKS enzyme complex. | Thioesterases in fungal PKS pathways. researchgate.net |

Development of Chemo-Enzymatic and Biocatalytic Synthesis Routes

While traditional organic synthesis can produce α-pyrones, these methods can be complex and require harsh conditions. rsc.orgorganic-chemistry.org Biocatalytic and chemo-enzymatic approaches offer environmentally benign and highly selective alternatives for synthesizing this compound and its derivatives. nih.govnih.gov

Future work in this area could involve:

Enzymatic Lactonization: Employing enzymes like Baeyer-Villiger monooxygenases (BVMOs) or hydrolases for the cyclization step. nih.govnih.gov BVMOs are particularly promising as they can catalyze the conversion of cyclic ketones into lactones with high regio- and enantioselectivity, a strategy already used to produce lactone monomers for polymers. acs.orgmanchester.ac.uk

Whole-Cell Biotransformation: Using engineered microorganisms to convert simple, renewable feedstocks into the target molecule. This approach leverages the cell's native metabolic pathways to provide necessary precursors and cofactors.

Hybrid Chemo-Enzymatic Processes: Combining chemical synthesis steps with key enzymatic transformations. For example, a chemical process could be used to create a precursor molecule, which is then selectively hydroxylated and/or cyclized by a specific enzyme to yield the final product. mdpi.commdpi.com This strategy combines the efficiency of chemical synthesis with the unparalleled selectivity of biocatalysis.

| Biocatalytic Method | Description | Potential Application for this compound |

| Baeyer-Villiger Oxidation | Enzymatic conversion of a cyclic ketone precursor into a lactone using BVMOs. nih.gov | Synthesis of the pyranone ring from a corresponding cyclopentanone or cyclohexanone derivative. |

| Oxidative Lactonization of Diols | A double oxidation process where a diol is first oxidized to an aldehyde/lactol and then to the lactone. nih.gov | Conversion of a linear diol precursor into the final cyclic ester structure. |

| Lipase-Catalyzed Cyclization | Use of lipases to catalyze intramolecular esterification of a hydroxy acid precursor. tandfonline.com | Ring closure of a 4-hydroxy-3-decenoic acid precursor. |

| Whole-Cell Bioconversion | Use of engineered microbes to perform multi-step synthesis from a simple substrate. | Production from glucose or fatty acids in an engineered yeast or E. coli strain. |

Discovery of Novel Biological Targets and Mechanisms of Action

Fungal secondary metabolites, including polyketides, are a rich source of biologically active compounds with activities ranging from antimicrobial to anticancer. asm.orgresearchgate.net A critical area of future research is to screen this compound for various biological activities and, subsequently, to identify its molecular targets and mechanisms of action.

Potential research avenues include:

Broad-Spectrum Bioactivity Screening: Testing the compound against panels of pathogenic bacteria, fungi, viruses, and cancer cell lines to identify potential therapeutic applications. nih.gov

Target Identification: Once an activity is confirmed, techniques such as affinity chromatography, proteomics, and genetic screening can be used to identify the specific protein or cellular pathway that the compound interacts with.

Mechanism of Action Studies: Investigating how the interaction with the identified target leads to the observed biological effect. For example, if the compound shows antifungal activity, research would focus on whether it disrupts the cell wall, cell membrane, nucleic acid synthesis, or other essential fungal processes. scribd.com

Given the structural similarity to other bioactive fungal metabolites, potential targets could include enzymes involved in essential metabolic pathways, components of signal transduction cascades, or structural components of the cell. nih.gov

Applications in Synthetic Biology for Natural Product Engineering

Synthetic biology offers powerful tools to engineer the biosynthesis of natural products like this compound. nih.govresearchgate.net By manipulating the PKS enzymes and other biosynthetic genes, it is possible to create novel derivatives with potentially improved or entirely new properties. nih.govnih.gov

Future applications in this domain include:

Combinatorial Biosynthesis: Swapping domains or modules between different PKS enzymes to alter the polyketide backbone. acs.org This could be used to change the length of the pentyl side chain or introduce different functional groups.

Pathway Refactoring and Optimization: Re-engineering the BGC and expressing it in a robust, "plug-and-play" heterologous host like E. coli or Saccharomyces cerevisiae. nih.govnih.gov This can lead to significantly higher yields and allows for easier genetic manipulation.

Precursor-Directed Biosynthesis: Supplying the producing organism with synthetic analogues of the natural starter or extender units to generate "unnatural" natural products.

Enzyme Engineering: Using techniques like directed evolution to alter the substrate specificity or catalytic activity of the biosynthetic enzymes, leading to the production of novel pyrones. mednexus.org

These synthetic biology approaches can rapidly expand the chemical diversity around the this compound scaffold, creating libraries of new compounds for drug discovery and other applications. sciepublish.com

Exploration as a Precursor or Building Block in Fine Chemical Synthesis

The α-pyrone ring is a versatile scaffold in organic synthesis. wikipedia.org this compound, with its multiple functional groups, is an attractive starting material for the synthesis of more complex molecules. mdpi.com

Potential synthetic applications to be explored include:

Diels-Alder Reactions: The diene system within the pyrone ring can participate in [4+2] cycloaddition reactions to construct complex bicyclic or aromatic structures. wikipedia.orgorgsyn.org

Ring-Opening Reactions: The lactone can be opened by various nucleophiles to generate highly functionalized acyclic compounds, which can then be used in further synthetic transformations. researchgate.net

Derivatization: The hydroxyl group and the alkyl side chain provide handles for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties for applications in pharmaceuticals, agrochemicals, or polymers.

The use of 4-hydroxy-2-pyrones as building blocks for preparing biologically important structures is an active area of research, and this compound represents a valuable, bio-renewable feedstock for this purpose. mdpi.com

常见问题

Q. What are the established synthetic routes for 4-Hydroxy-6-pentylpyran-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of pyran-2-one derivatives typically employs one-pot multicomponent reactions or Suzuki coupling for functionalization. For this compound, a common approach involves cyclization of precursor ketones or esters under acidic or basic conditions. For example, describes a one-pot synthesis for dihydropyrimidinones using iterative optimization of solvent (e.g., ethanol or toluene) and catalyst (e.g., Pd(Ph₃)₄), which can be adapted for pyranones . Reaction temperature (reflux vs. room temperature) and stoichiometric ratios of substituents (e.g., pentyl groups) significantly impact yield and purity. Column chromatography (EtOAc/hexane gradients) is recommended for purification .

Q. How is the molecular structure of this compound characterized experimentally?

Methodological Answer: X-ray crystallography (single-crystal analysis) is the gold standard for unambiguous structural confirmation, as demonstrated in and for related pyranones . Complementary techniques include:

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Methodological Answer: Key properties include:

- Stability : Pyranones with hydroxy groups (e.g., 5-Hydroxy-2-methyl-4H-pyran-4-one in ) show stability indices of ~6.3 under ambient conditions. Store at 2–8°C in inert atmospheres to prevent hydrolysis .

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited in water.

- Melting Point : Analogous compounds (e.g., 3-Hydroxy-2-methyl-1,4-pyrone) melt at 161–164°C, suggesting similar thermal behavior .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Use Design of Experiments (DOE) to systematically vary parameters:

- Catalyst Loading : highlights Pd(Ph₃)₄ at 0.05 mmol for cross-coupling reactions .

- Solvent Effects : Toluene or ethanol enhances cyclization efficiency compared to DMF .

- Temperature : Reflux (~110°C) accelerates reaction kinetics but may promote side reactions. Monitor via TLC or HPLC.

Q. How do structural modifications at the 4-hydroxy or 6-pentyl positions affect bioactivity?

Methodological Answer: Replace the pentyl group with shorter/longer alkyl chains (e.g., propyl, heptyl) and assess bioactivity via:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases, oxidoreductases).

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities. ’s dihydropyrimidinone derivatives demonstrate how substituents modulate interactions with active sites .

Q. How can contradictions in stability data across studies be resolved?

Methodological Answer: Apply ’s framework for qualitative data contradiction analysis:

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer: Combine:

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity.

- Molecular Dynamics (MD) Simulations : Simulate binding to lipid bilayers or proteins over 100+ ns trajectories.

- Pharmacophore Modeling : Align hydroxy and lactone groups with known active pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。